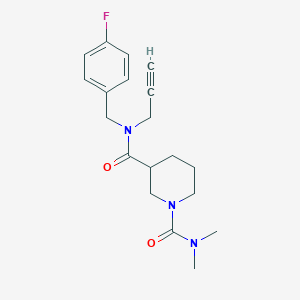amino]methyl}nicotinic acid](/img/structure/B3800501.png)
2-{[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl](methyl)amino]methyl}nicotinic acid
Vue d'ensemble
Description
The compound “2-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylamino]methyl}nicotinic acid” is a complex organic molecule. It contains a benzodioxane fragment, which is a significant pharmacophore across a number of different therapeutic areas . The benzodioxane fragment is known for its anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant properties . The compound also contains a sulfonamide fragment, which is known for its antibacterial properties .
Synthesis Analysis
The synthesis of such compounds involves the combination of sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives are determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The substitution of iso-propyl group on the nitrogen atom in this molecule was confirmed by a septet signal of methine proton at δ 4.45 ppm (H-2″) and a doublet for two symmetrical methyl residues at δ 1.18 ppm (CH3-1″ and CH3-3″) .Molecular Structure Analysis
The molecular structure of the compound can be determined using various spectroscopy techniques. The 3D structure of the compound can be viewed using Java or Javascript . The compound’s structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The compound exhibits antibacterial properties. It has been found to inhibit the growth of bacterial biofilms, specifically against Escherichia coli and Bacillus subtilis . Two of the compounds were found to be rather active inhibitors of these two pathogenic bacterial strains .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques. The compound has a molecular weight of 215.68 . It is stored at room temperature and is in powder form .Propriétés
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl-methylamino]methyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12(13-5-6-16-17(10-13)24-9-8-23-16)20(2)11-15-14(18(21)22)4-3-7-19-15/h3-7,10,12H,8-9,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHYUKMUUSQVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)N(C)CC3=C(C=CC=N3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(1H-indol-2-ylmethyl)-3-(2-phenylethyl)piperidin-3-yl]methanol](/img/structure/B3800427.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]benzamide](/img/structure/B3800429.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(methylthio)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B3800438.png)
![2-{1-[3-(4-chlorophenyl)-3-phenylpropanoyl]-4-piperidinyl}ethanol](/img/structure/B3800439.png)
![(3S*,4S*)-4-(3-methoxyphenyl)-1-[(2-methoxypyridin-3-yl)methyl]piperidin-3-ol](/img/structure/B3800452.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methoxyacetyl)-4-piperidinyl]propanamide](/img/structure/B3800453.png)
![1-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4-isopropylpiperazine](/img/structure/B3800460.png)
![N-methyl-4-{[(4-methylphenyl)amino]methyl}-N-prop-2-yn-1-ylbenzamide](/img/structure/B3800467.png)
![N-cyclopentyl-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl-methylamino]propanamide](/img/structure/B3800474.png)
![1-cyclohexyl-4-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B3800477.png)
![2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine](/img/structure/B3800478.png)
![N-[(3S*,4R*)-4-methoxytetrahydrofuran-3-yl]-4-[(pyridin-2-ylthio)methyl]benzamide](/img/structure/B3800481.png)
![N-[(2R*,4R*,6S*)-2-cyclohexyl-6-(1-methyl-1H-imidazol-5-yl)tetrahydro-2H-pyran-4-yl]benzamide](/img/structure/B3800488.png)
